2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-ethylphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole moiety and a methylsulfanyl group. The pyrazole ring is further functionalized at the 1-position with an acetamide group linked to a 2-ethylphenyl substituent. Its structural complexity arises from the integration of multiple pharmacophores: the pyrazole and oxadiazole rings are known for their bioisosteric properties, while the methylsulfanyl group may influence metabolic stability and binding interactions .
The compound’s synthesis likely involves multi-step reactions, including cyclization to form the oxadiazole ring and alkylation to introduce the acetamide side chain.
Properties
IUPAC Name |
2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-4-15-9-5-6-11-17(15)25-18(30)13-29-20(24)19(23(27-29)32-3)22-26-21(28-31-22)16-10-7-8-14(2)12-16/h5-12H,4,13,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJQJEQMZSFGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC(=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-ethylphenyl)acetamide , often referred to as F071-0368 , is a complex organic molecule of significant interest in medicinal chemistry. Its unique structure incorporates multiple functional groups, including an oxadiazole and a pyrazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 438.5 g/mol. The structural complexity arises from the presence of several active functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(c1cccc(-c2noc(-c3c(N)n(CC(Nc(cccc4)c4F)=O)nc3SC)n2)c1) |
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
In a study examining various pyrazole derivatives, compounds similar to F071-0368 demonstrated a marked reduction in inflammation markers in vitro and in vivo models. For instance, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a significant decrease in tumor necrosis factor-alpha (TNF-α) levels and interleukin-6 (IL-6) production .
Analgesic Properties
The analgesic effects of this compound have been explored through various pain models. In animal studies, it was found to significantly reduce pain responses in models such as the formalin test and the hot plate test. The analgesic mechanism is thought to involve modulation of pain pathways through opioid receptors and inhibition of inflammatory mediators .
Anticancer Activity
The anticancer potential of F071-0368 has garnered attention due to its structural similarities with known anticancer agents. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer). The IC50 values for these cell lines were reported to be below 100 µM, indicating potent activity .
Table 1 summarizes the cytotoxicity data against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 36 |
| HeLa | 34 |
| MCF7 | 59 |
Mechanistically, F071-0368 appears to induce apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential . Morphological changes consistent with apoptosis were observed under microscopy following treatment with the compound.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled experiment involving LPS-stimulated RAW264.7 macrophages, F071-0368 significantly inhibited the production of TNF-α and IL-6 by approximately 70% at a concentration of 50 µM. This suggests its potential utility as an anti-inflammatory agent in therapeutic applications.
Case Study 2: Anticancer Activity
A study assessing the effects of F071-0368 on MCF7 cells revealed that treatment led to a dose-dependent increase in apoptotic cells as measured by Annexin V staining. At concentrations above 50 µM, there was a notable increase in caspase activity, indicating effective induction of apoptosis.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrazole and oxadiazole exhibit several biological activities, including:
- Anti-inflammatory : Compounds with similar structures have shown the ability to reduce inflammation in various models.
- Analgesic : Some derivatives provide pain relief through modulation of pain pathways.
- Anticancer : Preliminary studies suggest potential efficacy against different cancer cell lines by inducing apoptosis or inhibiting proliferation.
Pharmaceutical Development
The unique structural components of this compound make it a candidate for drug development targeting various diseases:
- Cancer Therapy : Given its anticancer properties, it could be further studied for its effectiveness against specific cancer types.
- Pain Management : Its analgesic effects can be explored for developing non-opioid pain relief medications.
Biological Research
This compound can serve as a tool in biological research to elucidate signaling pathways involved in inflammation and cancer. It may also be utilized in:
- In vitro studies : To assess its effects on cell lines.
- In vivo models : To evaluate therapeutic efficacy and safety profiles.
Study on Pyrazole Derivatives
A study examining various pyrazole derivatives found that modifications to the side chains significantly influenced their biological activities. The incorporation of an oxadiazole moiety enhanced the anticancer properties compared to simpler pyrazole compounds. This suggests that 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-ethylphenyl)acetamide might exhibit enhanced efficacy due to its complex structure.
Anti-inflammatory Activity Assessment
Another investigation focused on the anti-inflammatory properties of similar compounds demonstrated that those featuring methylsulfanyl groups exhibited significant inhibition of pro-inflammatory cytokines. This supports the hypothesis that our compound could similarly modulate inflammatory responses.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound’s pyrazole-oxadiazole hybrid distinguishes it from triazole-dominated analogues (e.g., FP1-12, ). The oxadiazole ring may enhance metabolic stability compared to triazoles, which are more prone to hydrolysis .
- Substituent Effects : The 2-ethylphenyl acetamide group in the target compound contrasts with the chloroacetamide () or hydroxamic acid () moieties in analogues. This substitution could modulate solubility and target affinity .
- Sulfanyl Linkage : The methylsulfanyl group in the target compound differs from sulfanyl groups bridging triazole and acetamide units in other derivatives (e.g., ). Sulfanyl groups often influence redox activity and metal-binding properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
